1-benzyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3(1H,4H)-dione
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Description
1-benzyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3(1H,4H)-dione, also known as BMMD, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a pyrazine derivative that has shown potential in various fields, including medicinal chemistry and biochemistry.
Scientific Research Applications
Synthesis Techniques and Applications
Green Chemistry Approaches
A study presented a L-proline-catalysed sequential four-component “on water” protocol for synthesizing structurally complex heterocyclic ortho-quinones. This method is noted for its high atom economy, generating two rings and multiple bonds in a single operation, with environmental benefits such as short reaction time, excellent yield, and simple work-up procedures without the need for extraction or chromatographic purification steps (S. Rajesh et al., 2011).
Fluorescent Compound Synthesis
Another research focused on the synthesis of novel fluorescent benzo[a]pyrano[2,3-c]phenazine and benzo[a]chromeno[2,3-c]phenazine derivatives through a facile four-component domino protocol. This study highlights the mild reaction conditions, good yields, and easy separation, showcasing the utility in creating compounds with potential applications in photophysical studies (P. Saluja et al., 2014).
Heterocycle Formation
Research on synthesizing different heterocycles using specific dione compounds highlights the broad spectrum of biological activities associated with benzofurans, pyridazones, and pyridones. This study explores the interest in synthesizing heterocycles bearing benzofuran and pyridazinone or pyridone moieties due to their potential enhanced biological activities (J. Patankar et al., 2000).
Catalysis and Green Chemistry
A notable study used caffeine as a homogeneous catalyst for the green synthesis of functionalized benzo[a]pyrano[2,3-c]phenazine derivatives, highlighting the operational simplicity, environmentally friendly process, and excellent yields. This research underscores the significance of using readily available and reusable catalysts in synthesizing complex molecules (A. Abadi et al., 2016).
properties
IUPAC Name |
1-benzyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-14-8-9-17(24-2)16(12-14)21-11-10-20(18(22)19(21)23)13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVFDEILRHFSMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=CN(C(=O)C2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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